An In-depth Technical Guide to 2,3,6-Trichloropyridine (CAS: 6515-09-9)
An In-depth Technical Guide to 2,3,6-Trichloropyridine (CAS: 6515-09-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichloropyridine is a chlorinated derivative of pyridine (B92270) identified by the CAS number 6515-09-9.[1] This compound, which typically appears as a colorless to pale yellow or light brown crystalline solid, serves as a crucial and versatile intermediate in the synthesis of a wide range of organic compounds.[1][2][3] Its unique chemical structure and reactivity make it an invaluable building block in the development of new agrochemicals and active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and safety protocols, tailored for professionals in research and development.
Physicochemical and Safety Data
The fundamental properties of 2,3,6-Trichloropyridine are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of 2,3,6-Trichloropyridine
| Property | Value | References |
| CAS Number | 6515-09-9 | [1][2][3][4][5] |
| Molecular Formula | C₅H₂Cl₃N | [1][2][3][5] |
| Molecular Weight | 182.44 g/mol | [2][3][4][5] |
| Appearance | Colorless to pale yellow or light brown powder/crystal | [1][2][3][6] |
| Melting Point | 64 - 68 °C | [2][3][4] |
| Boiling Point | ~234 °C | [3] |
| Solubility | Soluble in organic solvents (ethanol, acetone, methanol); limited in water | [1][2] |
| Odor | Distinctive aromatic odor | [1] |
| Purity | Commercially available at ≥ 97% (GC) | [3][6] |
Table 2: GHS Hazard and Safety Information
| Hazard Category | GHS Hazard Statement | References |
| Skin Irritation | H315: Causes skin irritation | [5][7][8] |
| Eye Irritation | H319: Causes serious eye irritation | [5][7][8] |
| Acute Oral Toxicity | H302: Harmful if swallowed | [5] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | [5] |
| Respiratory Irritation | H335: May cause respiratory irritation | [5][9] |
Core Applications in Synthesis
2,3,6-Trichloropyridine is not typically an end-product but rather a key precursor. Its three chlorine atoms can be selectively substituted, allowing for the construction of complex heterocyclic compounds.
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Agrochemicals: It is a vital intermediate for producing herbicides, insecticides, and fungicides.[1][3][10] A significant application is its use in the synthesis of 2,3-dichloropyridine (B146566), a key raw material for the novel and environmentally-friendly insecticide, chlorantraniliprole.[11]
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Pharmaceuticals: In drug discovery, it serves as a scaffold for developing APIs for treating a range of diseases, including various infections and cancers.[3][12]
Experimental Protocols: Synthesis and Reactions
Several methods exist for the synthesis of 2,3,6-trichloropyridine. The choice of method often depends on the available starting materials, scalability, and environmental considerations.
Protocol 1: Synthesis from Nicotinamide (B372718)
This multi-step process utilizes readily available nicotinamide as the starting material.[10] It involves a Hofmann degradation, chlorination, diazotization, and a final Sandmeyer reaction.
Methodology:
-
Step 1: Hofmann Degradation to 3-Aminopyridine (B143674): In an alkaline environment, nicotinamide is reacted with a sodium hypochlorite (B82951) solution to yield 3-aminopyridine.
-
Step 2: Chlorination to 2,6-Dichloro-3-aminopyridine: 43.8 g of 3-aminopyridine is slowly added to 551.6 g of 37% hydrochloric acid. The solution is cooled to below 15°C, and 74 g of 30% hydrogen peroxide is added dropwise. The reaction is maintained at 35-45°C for 3-5 hours until the starting material is consumed.[10]
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Step 3: Diazotization: 69.2 g of 2,6-dichloro-3-aminopyridine is mixed with 207 g of 30% industrial hydrochloric acid and cooled to below 0°C. A solution of 117.2 g of 30% sodium nitrite (B80452) is added dropwise to form the diazonium salt solution, which is kept at 0°C.[10]
-
Step 4: Sandmeyer Reaction: In a separate reactor, 8.4 g of cuprous chloride is added to 207 g of 30% industrial hydrochloric acid under a nitrogen atmosphere. The previously prepared diazonium salt solution is added dropwise, and the temperature is gradually raised to 60-70°C and held for approximately 2 hours.[10]
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Work-up and Purification: After the reaction is complete, the solution is extracted with dichloromethane. The organic phase is concentrated to yield crude 2,3,6-trichloropyridine. Recrystallization from toluene (B28343) and petroleum ether yields the final product.[10]
Protocol 2: Synthesis from 2,6-Dichloropyridine (B45657)
This is a more direct chlorination method using a Lewis acid catalyst.[13]
Methodology:
-
Reaction Setup: 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous ferric chloride (FeCl₃) are accurately weighed, mixed thoroughly, and transferred to a 2000 mL four-neck flask.
-
Chlorination: The reaction mixture is heated to 100-120 °C. Chlorine gas is then slowly introduced into the mixture. The reaction progress is monitored until completion.
-
Purification: Upon completion, the system is cooled to 100 °C. The product is isolated via vacuum distillation. Fractions collected at 118-124 °C under a pressure of -12.8 MPa are the desired 2,3,6-trichloropyridine.[13]
Protocol 3: Selective Dechlorination to 2,3-Dichloropyridine
This protocol details the use of 2,3,6-trichloropyridine as a starting material to produce 2,3-dichloropyridine, a valuable intermediate.[11]
Methodology:
-
Catalyst and Reactor Setup: Approximately 10 g of a palladium-on-carbon catalyst (0.5% Pd loading is optimal) is loaded into an atmospheric fixed-bed reactor. The system is purged with N₂ for 10 minutes, followed by H₂ at a flow rate of 100 mL/min.
-
Catalyst Activation: The catalyst bed temperature is raised to 200 °C at a rate of ~2 °C/min, held for 30 minutes, and then cooled to the reaction temperature of 140 °C.
-
Reaction Execution: A solution of 2,3,6-trichloropyridine in methanol (B129727) (at 5 times the mass of the pyridine) is introduced into the reactor. An acid-binding agent, such as triethylamine, can be added to the methanol solution to improve selectivity by neutralizing the HCl byproduct. The reaction is run continuously with a hydrogen flow rate of 100 mL/min and a mass space velocity of 0.2/h for the 2,3,6-trichloropyridine solution.[11]
-
Product Collection and Analysis: The liquid product is collected after passing through a condenser and gas-liquid separator. The composition is analyzed by gas chromatography to determine the conversion and selectivity. Under optimal conditions, this method can achieve a selectivity for 2,3-dichloropyridine of over 80%.[11]
Safe Handling and Storage
Due to its hazardous properties, strict safety protocols must be followed when handling 2,3,6-trichloropyridine.
Table 3: Recommended Handling and Storage Procedures
| Procedure | Recommendation | References |
| Engineering Controls | Handle in a well-ventilated place, such as a chemical fume hood. | [7][14] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and impervious protective clothing. | [7][8][14] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation and inhalation of dust and aerosols. Wash hands thoroughly after handling. | [7][9][14] |
| First Aid (Skin) | Immediately flush skin with running water for at least 15 minutes. Remove contaminated clothing. | [7][14] |
| First Aid (Eyes) | Immediately flush eyes with running water for at least 15 minutes. | [7][14] |
| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, give oxygen. | [7][14] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed when not in use. | [9][14] |
| Disposal | Dispose of waste through a licensed professional waste disposal service. Do not let the chemical enter drains. | [7][14] |
References
- 1. CAS 6515-09-9: 2,3,6-Trichloropyridine | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6515-09-9 2,3,6-Trichloropyridine AKSci I146 [aksci.com]
- 5. 2,3,6-Trichloropyridine | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,6-Trichloropyridine | 6515-09-9 | TCI AMERICA [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.com [capotchem.com]
- 10. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. asianpubs.org [asianpubs.org]
- 13. 2,3,6-TRICHLOROPYRIDINE | 6515-09-9 [chemicalbook.com]
- 14. aksci.com [aksci.com]
